2-Hydroxyundecanoic acid

概要

説明

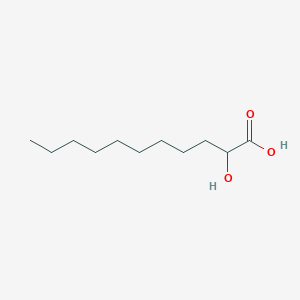

2-Hydroxyundecanoic acid is an organic compound with the molecular formula C₁₁H₂₂O₃. It is a medium-chain fatty acid characterized by the presence of a hydroxyl group on the second carbon atom of the undecanoic acid chain.

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydroxyundecanoic acid can be synthesized through the oxycarbonylation of undecyl lipids. In this process, undecyl lipids react with hydrogen peroxide and undergo oxycarbonylation in the presence of a metal catalyst to produce this compound .

Industrial Production Methods: A practical chemoenzymatic synthetic method involves the biotransformation of ricinoleic acid (12-hydroxyoleic acid) into the ester form via 12-ketooleic acid. This transformation is driven by recombinant Escherichia coli cells expressing specific enzymes. The ester is then chemically reduced, and the ester bond is hydrolyzed to afford this compound .

化学反応の分析

Mechanism and Products

2-Hydroxyundecanoic acid undergoes oxidation primarily at the hydroxyl group (-OH) and the carboxylic acid moiety (-COOH). Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), which convert the hydroxyl group into a ketone or further oxidize it to a carboxylic acid, depending on conditions .

Reaction Conditions and Products

| Oxidizing Agent | Reaction Conditions | Major Product |

|---|---|---|

| KMnO₄ | Neutral aqueous solution | Ketone (C₁₁H₂₀O₂) |

| CrO₃ | Acidic conditions | Undecanedioic acid (C₁₁H₂₀O₄) |

| H₂O₂ | Enzymatic catalysis | Hydroperoxide intermediates |

Kinetic Analysis

The oxidation of this compound follows second-order kinetics, with rate constants (k) dependent on pH and temperature. For example, at pH 7 and 25°C, the rate constant for KMnO₄-mediated oxidation is .

Hell-Volhard-Zelinskii Reaction

This reaction enables α-bromination of the carboxylic acid group. The mechanism involves:

- Conversion of the carboxylic acid to an acid bromide using PBr₃.

- Formation of an enol tautomer via HBr catalysis.

- Bromination at the α-position .

Reaction Equation

Esterification

Fischer esterification with alcohols (e.g., methanol) under acidic conditions reforms esters. The reaction proceeds via:

Reaction Equation

Hydrogenation of the Carboxylic Acid

Reduction with lithium aluminum hydride (LiAlH₄) converts the carboxylic acid to a primary alcohol:

Dehydroxylation

Catalytic hydrogenation (H₂/Pd) removes the hydroxyl group, yielding undecanoic acid:

Reaction with Bases

Neutralization with sodium hydroxide forms the sodium salt:

pKa Analysis

The carboxylic acid has a pKa of , while the hydroxyl group exhibits a pKa of . This dual acidity enables selective deprotonation under controlled pH conditions.

Enzymatic Transformations

Recombinant E. coli expressing Baeyer-Villiger monooxygenase oxidizes this compound to 1,11-undecanedioic acid under mild conditions . This pathway is used in the production of biodegradable polymers.

Reaction Metrics

| Reaction | Yield (%) | Volumetric Productivity (mM/h) |

|---|---|---|

| Biotransformation | 84 | 6.6 |

| Chemical Reduction | 65 | - |

Spectrophotometric Assays

UV-Vis spectroscopy () quantifies carboxylic acid groups, with molar absorptivity . Infrared spectroscopy confirms functional groups via peaks at (C=O) and (-OH).This comprehensive analysis demonstrates the versatile reactivity of this compound, driven by its dual functional groups. Its applications span industrial chemistry, biocatalysis, and biomedical research.

科学的研究の応用

2-Hydroxyundecanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various polymers and complex organic molecules.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its antifungal properties.

Industry: It is used in the production of lubricants, coatings, and other industrial products

作用機序

The mechanism of action of 2-Hydroxyundecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and interfere with lipid metabolism. This disruption leads to increased levels of reactive oxygen species, causing oxidative stress and damage to the cell membrane and cell wall .

類似化合物との比較

- 11-Hydroxyundecanoic acid

- 10-Undecenoic acid

- Undecylenic acid

Comparison: 2-Hydroxyundecanoic acid is unique due to the position of the hydroxyl group on the second carbon atom, which imparts distinct chemical and physical properties. Compared to 11-Hydroxyundecanoic acid, which has the hydroxyl group on the eleventh carbon, this compound exhibits different reactivity and applications. Similarly, 10-Undecenoic acid and undecylenic acid, which contain double bonds, have different chemical behaviors and uses .

生物活性

2-Hydroxyundecanoic acid (HUA) is a fatty acid derivative with significant biological activity, particularly noted for its antimicrobial properties. This article explores its biological activities, mechanisms of action, and potential applications in various fields, including medicine and food safety.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 198.29 g/mol

- Structure : It contains a hydroxyl group (-OH) at the second carbon of the undecanoic acid chain, influencing its solubility and reactivity.

Antimicrobial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various pathogens. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.

- Mechanism of Action : The antimicrobial activity is primarily due to the compound's ability to disrupt bacterial cell membranes. This disruption leads to membrane depolarization, leakage of cellular contents, and ultimately cell death .

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The effectiveness of HUA can be quantified using MIC and MBC assays:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 4 | 8 |

| Escherichia coli | 2 | 4 |

| Pseudomonas aeruginosa | 8 | 16 |

These results indicate that HUA can inhibit bacterial growth at relatively low concentrations, making it a promising candidate for further development as an antibacterial agent.

Anti-inflammatory Properties

Research has also suggested that HUA possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in immune cells, thus offering potential therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

- Food Safety Applications : A study investigated the potential use of HUA as a natural preservative in food products. It was found to significantly reduce bacterial counts in meat products, suggesting its application in extending shelf life and enhancing food safety .

- Pharmaceutical Development : In a clinical setting, HUA was evaluated for its effects on wound healing. Patients treated with formulations containing HUA exhibited faster recovery rates compared to control groups, indicating its potential as a therapeutic agent in dermatology .

Research Findings

Several studies have contributed to understanding the biological activity of HUA:

- Study on Antibacterial Mechanisms : A comprehensive study conducted by researchers demonstrated that HUA effectively penetrates bacterial membranes, leading to structural changes in bacterial cells. This was assessed using electron microscopy to visualize cell damage post-treatment .

- Metabolomic Profiling : Liquid chromatography-mass spectrometry (LC-MS) analyses have shown that HUA influences metabolic pathways in bacteria, leading to alterations in metabolite profiles that correlate with enhanced antibacterial activity .

特性

IUPAC Name |

2-hydroxyundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRBGFKCVTVNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415245 | |

| Record name | 2-hydroxyundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19790-86-4 | |

| Record name | 2-hydroxyundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。